1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide
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Description
1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "DMT" and is a member of the pyrazole family of compounds. DMT has been the subject of numerous studies due to its unique chemical properties and potential applications in scientific research.
Scientific Research Applications
Antibacterial Agents and Antibacterial Activity
Research has demonstrated the synthesis and characterization of novel analogs with significant antibacterial properties, particularly against strains such as Staphylococcus aureus and Bacillus subtilis. These compounds exhibit promising antibacterial activity at non-cytotoxic concentrations, highlighting their potential as therapeutic agents (Palkar et al., 2017).
Anti-inflammatory Activity
Compounds with thiadiazole, pyrazole, and pyrrole moieties have been synthesized and evaluated for their anti-inflammatory activity. A series of these compounds demonstrated significant inhibition of paw edema, indicating their potential as anti-inflammatory agents (Maddila et al., 2016).
Carbonic Anhydrase Inhibitors
Novel metal complexes have been synthesized with strong inhibitory properties against human carbonic anhydrase isoenzymes, surpassing the parent ligand and standard inhibitors in efficacy. These findings open new avenues for the development of carbonic anhydrase inhibitors (Büyükkıdan et al., 2013).
Photovoltaic Device Applications
Thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers have been synthesized for application in photovoltaic devices. These copolymers demonstrate diverse optical properties and electrochemical behaviors, making them suitable for use in energy conversion (Zhou et al., 2010).
Synthesis and Characterization
Studies on the synthesis, characterization, and reaction behaviors of compounds containing the thiadiazole, pyrazole, and related moieties provide foundational knowledge for the development of novel compounds with potential applications in various domains, including organic synthesis and material science (Kumar et al., 2022).
properties
IUPAC Name |
2,5-dimethyl-N-(thiadiazol-5-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5OS/c1-5-3-6(13(2)11-5)8(14)10-7-4-9-12-15-7/h3-4H,1-2H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWYWKJCUNGSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CN=NS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide |
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